molecular formula C12H7ClN2O B2970330 2-(2-Chlorophenoxy)pyridine-4-carbonitrile CAS No. 924844-32-6

2-(2-Chlorophenoxy)pyridine-4-carbonitrile

Cat. No.: B2970330
CAS No.: 924844-32-6
M. Wt: 230.65
InChI Key: MGQVZGPTGDVVIR-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)pyridine-4-carbonitrile (CAS 924844-32-6) is a chemical building block of high interest in medicinal chemistry and pharmaceutical research. With the molecular formula C12H7ClN2O and a molecular weight of 230.65 g/mol , this compound features a pyridine core substituted with a carbonitrile group and a 2-chlorophenoxy moiety. This structure makes it a valuable precursor for the synthesis of more complex molecules. Pyridine-carbonitrile derivatives are frequently explored in the design of kinase inhibitors . Recent scientific literature highlights that compounds sharing this core scaffold are being investigated as potent dual inhibitors of key oncogenic signaling pathways, such as PI3K and mTOR, which are prominent targets in anticancer drug discovery . As an intermediate, it can be used to develop novel small molecules for evaluating cytotoxic activity, inducing apoptosis, and studying cell cycle arrest in various cancer cell lines . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(2-chlorophenoxy)pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O/c13-10-3-1-2-4-11(10)16-12-7-9(8-14)5-6-15-12/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQVZGPTGDVVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=CC(=C2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)pyridine-4-carbonitrile typically involves the reaction of 2-chlorophenol with 4-cyanopyridine under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Chlorophenoxy)pyridine-4-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)pyridine-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form corresponding phenolic derivatives.

    Reduction Reactions: The nitrile group can be reduced to form amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of phenolic compounds.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-(2-Chlorophenoxy)pyridine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to elicit a biological response. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in the substituents on the phenoxy group or pyridine ring. Key comparisons are summarized below:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-(2-Chlorophenoxy)pyridine-4-carbonitrile 924844-32-6 2-Cl-phenoxy, 4-CN C₁₂H₇ClN₂O 230.65 Intermediate for drug synthesis
2-(2,4-Difluorophenoxy)pyridine-4-carbonitrile 924832-54-2 2,4-diF-phenoxy, 4-CN C₁₂H₆F₂N₂O 232.19 Higher polarity due to fluorine
5-(4-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile 338954-70-4 4-Cl-phenyl, 2,4-diF-phenoxy, 3-CN C₁₈H₉ClF₂N₂O 342.73 Enhanced lipophilicity
6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile 338963-45-4 4-Cl-phenyl, 4-CF₃, 2-SMe C₂₀H₁₂ClF₃N₂S 404.84 Electron-withdrawing CF₃ group

Key Observations:

  • Electron-Withdrawing Effects : The nitrile (-CN) and trifluoromethyl (-CF₃) groups enhance electrophilicity, facilitating nucleophilic substitution reactions .
  • Polarity : Fluorine substituents (e.g., in 924832-54-2) increase polarity and solubility in polar solvents compared to chlorine .
  • Steric Effects : Bulky substituents like sulfanyl groups (e.g., 338963-45-4) may hinder reactivity at adjacent positions .

Spectroscopic and Analytical Data

  • ¹H NMR: The 2-chlorophenoxy group in 924844-32-6 would show aromatic protons at δ ~6.8–7.5 ppm, comparable to analogs like 924832-54-2 (δ 6.9–7.6 ppm) .
  • IR Spectroscopy : The nitrile stretch (~2220 cm⁻¹) is consistent across analogs .

Biological Activity

2-(2-Chlorophenoxy)pyridine-4-carbonitrile is an organic compound that has garnered attention for its significant biological activity, particularly in the fields of antimicrobial and anticancer research. Its unique structure, characterized by a pyridine ring substituted with both a chlorophenoxy group and a carbonitrile group, contributes to its diverse pharmacological properties.

Chemical Structure

The compound can be represented as follows:

C11H8ClNO(Molecular Weight 219 64 g mol)\text{C}_{11}\text{H}_{8}\text{Cl}\text{N}\text{O}\quad (\text{Molecular Weight 219 64 g mol})

Antimicrobial Properties

Research indicates that 2-(2-Chlorophenoxy)pyridine-4-carbonitrile exhibits notable antimicrobial activity. Studies have shown its effectiveness against various microbial strains, including:

  • Escherichia coli
  • Bacillus mycoides

The synergistic effect of the chlorophenoxy and carbonitrile groups is believed to enhance this antimicrobial activity, making it a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for its anticancer potential. Various studies have reported its activity against different cancer cell lines. For instance:

  • HepG2 (Hepatocellular carcinoma) : Exhibited an IC50 value of approximately 3.84μM3.84\,\mu M indicating significant cytotoxicity .
  • MCF-7 (Breast cancer) : Demonstrated potential for inducing apoptosis and cell cycle arrest .

The mechanism of action for 2-(2-Chlorophenoxy)pyridine-4-carbonitrile involves its interaction with specific biological targets, such as enzymes and receptors. Molecular docking studies suggest that the compound binds effectively to protein targets involved in cancer progression and microbial resistance.

Structure-Activity Relationship (SAR)

The structural features of 2-(2-Chlorophenoxy)pyridine-4-carbonitrile play a crucial role in its biological activity. The presence of the chlorophenoxy group is particularly important for enhancing the compound's efficacy against cancer cells. Comparative studies with structurally similar compounds have revealed variations in potency based on modifications to the phenoxy moiety .

Comparative Table of Related Compounds

Compound NameStructure FeaturesUnique Aspects
2-(4-Chlorophenoxy)pyridineSimilar phenoxy substitutionDifferent biological activity profiles
4-Chloro-2-methylpyridineMethyl substitution on pyridineCommonly used in agrochemical applications
3-(2-Chlorophenyl)-5-methylisoxazoleIsoxazole ring structureUnique anti-inflammatory properties
4-Amino-3-chloropyridineAmino group substitutionSignificant role in drug development

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that 2-(2-Chlorophenoxy)pyridine-4-carbonitrile effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial potential.
  • Cancer Cell Line Studies : In vitro assays on various cancer cell lines indicated that the compound could induce apoptosis through both intrinsic and extrinsic pathways, suggesting multiple mechanisms contributing to its anticancer effects .

Q & A

Q. What are the optimal synthetic routes for 2-(2-Chlorophenoxy)pyridine-4-carbonitrile?

The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example:

  • Chlorophenoxy Introduction : React 4-cyanopyridine derivatives with 2-chlorophenol under alkaline conditions (e.g., NaOH in dichloromethane) to form the phenoxy linkage. Monitor reaction progress via TLC and purify using column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Chlorination : Use phosphoryl chloride (POCl₃) to introduce chlorine at the pyridine ring’s 2-position, followed by phenoxy group coupling .

Q. How to purify 2-(2-Chlorophenoxy)pyridine-4-carbonitrile effectively?

  • Column Chromatography : Employ silica gel with a hexane/ethyl acetate (7:3) eluent system to resolve intermediates and byproducts .
  • Recrystallization : Use ethanol/water mixtures for high-purity crystals (>95%), verified by melting point analysis and HPLC .

Q. What spectroscopic techniques confirm the compound’s structure?

  • NMR : ¹H and ¹³C NMR in CDCl₃ to identify aromatic protons (δ 7.2–8.5 ppm), nitrile carbon (δ ~115 ppm), and chlorophenoxy substituents .
  • Mass Spectrometry : ESI-MS (positive mode) to observe [M+H]⁺ peaks, ensuring molecular weight matches theoretical values (e.g., C₁₂H₈ClN₂O: 243.04 g/mol) .

Advanced Research Questions

Q. How to resolve contradictions in spectral data during characterization?

  • Heteronuclear NMR : Use HSQC/HMBC to correlate ambiguous proton-carbon signals, especially for overlapping aromatic resonances .
  • X-ray Crystallography : Determine absolute configuration and bond angles. For example, monoclinic space groups (e.g., P2₁/n) with unit cell parameters (a = 6.53 Å, b = 35.13 Å, c = 14.09 Å, β = 101.7°) can resolve structural ambiguities .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Catalytic Systems : Screen Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions to minimize side products.
  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilic substitution efficiency. Evidence shows dichloromethane yields >90% purity in small-scale trials .

Q. How to analyze the compound’s potential in medicinal chemistry?

  • In Silico Screening : Use molecular docking (AutoDock Vina) to assess binding affinity with target proteins (e.g., kinase inhibitors). Similar carbonitriles show activity against cancer cell lines (IC₅₀ < 10 μM) .
  • SAR Studies : Modify the chlorophenoxy or nitrile groups to evaluate cytotoxicity (e.g., MTT assays on HeLa cells) .

Safety and Handling

Q. What safety protocols are critical during synthesis?

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to volatile intermediates (e.g., POCl₃ releases HCl gas) .
  • Storage : Keep at 0–6°C in airtight containers to prevent degradation .

Q. How to manage waste containing 2-(2-Chlorophenoxy)pyridine-4-carbonitrile?

  • Segregation : Separate halogenated waste (code H413) for incineration by certified facilities.
  • Neutralization : Treat acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .

Data Interpretation and Contradictions

Q. How to address discrepancies in biological activity data?

  • Dose-Response Validation : Repeat assays with triplicate samples and include positive controls (e.g., doxorubicin for cytotoxicity).
  • Metabolic Stability : Assess compound stability in liver microsomes to rule out false negatives .

Q. What computational tools validate spectroscopic assignments?

  • DFT Calculations : Gaussian 16 simulations to predict NMR chemical shifts and IR vibrational modes, cross-referenced with experimental data .

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